molecular formula C8H12ClNO B15306610 N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride

N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride

Cat. No.: B15306610
M. Wt: 173.64 g/mol
InChI Key: ZXLJHIDUIFSARL-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride (CAS: EN300-26973460) is a cyclopropane-containing amine derivative with a furan-2-ylmethyl substituent. Its molecular formula is C₈H₁₂ClNO, and it has a molecular weight of 229.67 g/mol . This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, owing to the structural rigidity imparted by the cyclopropane ring and the electron-rich furan moiety. The furan group may act as a bioisostere for aromatic systems, enabling interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

N-(furan-2-ylmethyl)cyclopropanamine;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-2-8(10-5-1)6-9-7-3-4-7;/h1-2,5,7,9H,3-4,6H2;1H

InChI Key

ZXLJHIDUIFSARL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Cyclopropanamine reacts with furfural in methanol under mildly acidic conditions (pH ~5–6, maintained by acetic acid) to form an imine intermediate. Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine without attacking the furan ring. Key parameters include:

  • Molar ratio : A 1.5:1 excess of cyclopropanamine ensures complete conversion of furfural and minimizes dimerization.
  • Solvent : Methanol or ethanol facilitates proton transfer during imine formation.
  • Temperature : Room temperature (20–25°C) prevents furan ring degradation.

Typical yields range from 65–72% after purification via silica gel chromatography.

Alkylation of Cyclopropanamine with Furan-Derived Electrophiles

Nucleophilic substitution provides an alternative pathway, though it requires careful control to avoid over-alkylation.

Furan-2-ylmethyl Halides as Alkylating Agents

Furan-2-ylmethyl bromide reacts with cyclopropanamine in tetrahydrofuran (THF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism:
$$
\text{NH}2\text{-cyclopropane} + \text{BrCH}2\text{-furan} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{NH}(\text{CH}2\text{-furan})\text{-cyclopropane} + \text{KBr} + \text{H}2\text{O}
$$
Key considerations:

  • Stoichiometry : A 1:1.1 ratio of cyclopropanamine to alkylating agent limits di-alkylation.
  • Reaction time : 12–18 hours at 50°C achieves 58–63% yield.

Mitsunobu Coupling with Furan-2-ylmethanol

Protected cyclopropanamine derivatives (e.g., Boc-cyclopropanamine) undergo Mitsunobu alkylation with furan-2-ylmethanol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, the reaction affords N-alkylated products in 70–75% yield. Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the free amine.

Hydrogenation of Nitrile Precursors

Catalytic hydrogenation offers a high-yield route when starting from furan-containing nitriles.

Synthesis of (Furan-2-yl)methylamine Derivatives

(Furan-2-yl)methyl cyanide undergoes hydrogenation over Raney nickel (H₂, 50 psi) in ethanol to produce (furan-2-yl)methylamine. This intermediate reacts with cyclopropanecarbonyl chloride to form an amide, which is reduced to the target amine using lithium aluminum hydride (LiAlH₄).

$$
\text{NC-CH}2\text{-furan} \xrightarrow{\text{H}2, \text{Ni}} \text{NH}2\text{-CH}2\text{-furan} \xrightarrow{\text{cyclopropanecarbonyl chloride}} \text{amide} \xrightarrow{\text{LiAlH}4} \text{NH}(\text{CH}2\text{-furan})\text{-cyclopropane}
$$

This three-step sequence achieves 60–65% overall yield.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether. Precipitation occurs within 1–2 hours, yielding a crystalline solid with >95% purity after filtration and drying.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 65–72 98 One-pot reaction, mild conditions Requires cyanoborohydride
Alkylation 58–63 95 Scalable, simple work-up Risk of over-alkylation
Mitsunobu 70–75 97 High regioselectivity Needs protecting groups
Hydrogenation 60–65 96 Avoids sensitive reagents Multi-step, lower overall yield

Structural Characterization and Physicochemical Properties

  • Melting Point : 142–145°C (hydrochloride salt).
  • Solubility : Freely soluble in water (>100 mg/mL) and methanol; sparingly soluble in dichloromethane.
  • Spectroscopic Data :
    • ¹H NMR (D₂O) : δ 7.45 (d, 1H, furan H-3), 6.35 (m, 2H, furan H-4/H-5), 3.82 (s, 2H, CH₂), 2.90 (m, 1H, cyclopropane), 1.20–1.45 (m, 4H, cyclopropane).
    • IR (KBr) : 3200 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (furan C=C).

Industrial-Scale Considerations

Patent WO2015002994A2 highlights the utility of cyclopropanamine derivatives in pharmaceutical applications, necessitating kilogram-scale synthesis. Continuous flow reductive amination systems using immobilized sodium cyanoborohydride resins have achieved 85% conversion in <2 hours.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethylamine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various amide or ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, cyclopropylmethylamine derivatives, and various amide or ester derivatives .

Scientific Research Applications

N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological molecules through hydrogen bonding and π-π interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Structural Differences
N-[(furan-2-yl)methyl]cyclopropanamine HCl C₈H₁₂ClNO 229.67 Furan-2-ylmethyl Reference compound
N-[(2-nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.20 2-Nitrobenzyl Nitro group increases polarity
N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine HCl C₈H₁₁Cl₂N₃ 220.10 3-Chloropyrazinylmethyl Pyrazine ring introduces π-deficient system
N-[(1H-Indol-2-yl)methyl]cyclopropanamine HCl C₁₂H₁₅ClN₂ 222.70 Indol-2-ylmethyl Indole moiety enhances aromaticity
N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine HCl C₁₂H₁₆ClNO₂ 257.72 (estimated) 2,4-Dimethoxybenzyl Methoxy groups improve lipophilicity

Notes:

  • The furan-2-ylmethyl derivative exhibits moderate lipophilicity due to the furan oxygen, balancing solubility and membrane permeability .
  • The chloropyrazinyl analog’s pyrazine ring may confer improved metabolic stability but reduced aqueous solubility due to its planar, electron-deficient structure .
  • The indol-2-ylmethyl derivative’s indole group mimics tryptophan residues, enabling interactions with serotonin receptors or enzymes like monoamine oxidases .

Regulatory and Developmental Status

  • Pexidartinib hydrochloride: Marketed as Turalio® for tenosynovial giant cell tumor (TGCT), demonstrating the druggability of cyclopropanamine scaffolds .

Biological Activity

N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}ClN
  • Molecular Weight : 187.66 g/mol
  • IUPAC Name : N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride

The biological activity of N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, modulating pathways related to:

  • Dopaminergic System : Potential effects on dopamine release and uptake, which can influence mood and behavior.
  • Serotonergic System : Interaction with serotonin receptors may provide insights into its antidepressant properties.

Biological Activity

1. Antidepressant Effects
Research indicates that compounds similar to N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride exhibit antidepressant-like effects in animal models. These findings suggest a potential role in treating mood disorders.

2. Neuroprotective Properties
Studies have shown that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantExhibits antidepressant-like effects in animal models
NeuroprotectiveProtects neuronal cells from oxidative damage
Enzyme InhibitionPotential inhibition of key neurotransmitter enzymes

Case Study 1: Antidepressant Efficacy

A study conducted on rodents demonstrated that administration of N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride led to significant reductions in depressive behaviors measured by the forced swim test. The results indicated a comparable efficacy to established antidepressants, suggesting its potential as a novel therapeutic agent.

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In vitro studies using neuronal cell cultures exposed to amyloid-beta peptides showed that the compound significantly reduced cell death and oxidative stress markers. This suggests a promising avenue for further research into its application for Alzheimer's disease treatment.

Research Findings

Recent research has focused on the synthesis and biological evaluation of N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride, revealing several important findings:

  • In vitro assays indicated that the compound has a high affinity for serotonin receptors, which may explain its antidepressant effects.
  • Animal studies have shown improved cognitive function in models treated with the compound, supporting its neuroprotective claims.

Q & A

Basic: What are the recommended synthetic routes for N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride?

N-[(furan-2-yl)methyl]cyclopropanamine hydrochloride can be synthesized via multi-step organic reactions. A common approach involves:

  • Alkylation : Reacting cyclopropanamine with a furan-2-ylmethyl halide (e.g., chloride or bromide) under basic conditions (e.g., potassium carbonate) to form the free base.
  • Salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or methanol) to precipitate the hydrochloride salt .
  • Purification : Recrystallization from a mixture of ethanol and diethyl ether is typically employed to enhance purity.
    Note: Reaction conditions must be tightly controlled to avoid side reactions, such as ring-opening of the cyclopropane moiety or decomposition of the furan group .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopropane ring integrity, furan substitution pattern, and methylene bridge connectivity. For example, cyclopropane protons typically appear as multiplets in the δ 0.5–1.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₂ClNO for the target compound) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98% for research-grade material) .

Basic: What are the solubility and stability profiles of this compound?

  • Solubility : The hydrochloride salt form enhances water solubility compared to the free base. It is soluble in polar solvents (e.g., methanol, DMSO) but less so in non-polar solvents like hexane .
  • Stability : Stable at room temperature when stored in a desiccator. However, prolonged exposure to light or moisture may degrade the cyclopropane ring or furan moiety. Stability studies under accelerated conditions (40°C/75% relative humidity) are recommended for long-term storage guidelines .

Advanced: How can researchers assess its biological activity in neurotransmitter systems?

  • In vitro receptor binding assays : Use radiolabeled ligands (e.g., ³H-serotonin or ³H-dopamine) to evaluate affinity for serotonin (5-HT) or dopamine (D₂) receptors. Competitive binding experiments quantify IC₅₀ values .
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., HEK293 cells expressing human 5-HT receptors) to determine agonist/antagonist activity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, using LC-MS for metabolite identification .

Advanced: How should researchers optimize reaction yields for derivatives?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 40°C may improve alkylation efficiency but risks cyclopropane ring opening .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can enhance selectivity .
  • Byproduct analysis : Employ GC-MS or HPLC to identify side products (e.g., oxidized furan derivatives) and adjust conditions accordingly .

Advanced: What strategies mitigate contradictions in biological data across studies?

  • Standardized assay protocols : Adopt validated methods (e.g., NIH/EPA Tox21 guidelines) to minimize variability in cell viability or receptor binding assays .
  • Structural analogs comparison : Compare activity profiles with analogs like N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride to isolate substituent-specific effects .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to resolve discrepancies in IC₅₀ values or toxicity thresholds .

Advanced: How can computational modeling guide its therapeutic potential?

  • Molecular docking : Simulate interactions with target receptors (e.g., 5-HT₂A) using software like AutoDock Vina. Focus on the furan moiety’s role in π-π stacking or hydrogen bonding .
  • QSAR modeling : Correlate structural features (e.g., cyclopropane ring strain, logP) with biological activity to prioritize derivatives for synthesis .
  • ADMET prediction : Use tools like SwissADME to predict absorption, distribution, and toxicity, reducing reliance on in vivo trials .

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